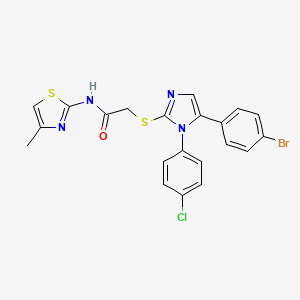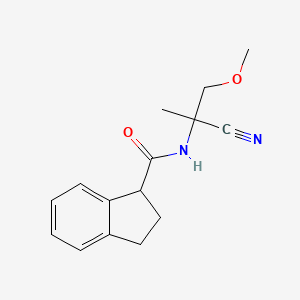![molecular formula C17H14Cl2N2O3S B2638784 2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide CAS No. 343372-83-8](/img/structure/B2638784.png)
2-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-6-methylbenzenesulfonamide (CISPMB) is a novel synthetic drug that has been developed for use in laboratory experiments. It is a compound derived from the combination of two different compounds, namely a chloro-sulfonamide and a phenyl-isoxazole. CISPMB has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and infectious diseases. It has also been studied for its potential use in the development of new drugs.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Approaches
Research has been conducted on the synthesis of various sulfonamide derivatives, including efforts to create sterically hindered isomeric forms and novel compounds with potential biological applications. These syntheses involve complex chemical reactions aimed at obtaining compounds with specific structural characteristics for further investigation in biological and pharmaceutical applications (Rublova et al., 2017).
Molecular and Electronic Structure
Studies have also focused on understanding the molecular and electronic structure of sulfonamide compounds through X-ray crystallography and quantum-chemical calculations. These investigations provide insight into the compounds' potential interactions with biological targets (Rublova et al., 2017).
Biological Activities and Applications
Antibacterial Activity
Some sulfonamide derivatives have been synthesized and tested for their antibacterial activity against various strains of bacteria. This research is driven by the need for new antimicrobial agents to combat resistant bacterial infections (Sławiński et al., 2013).
Anticancer Activity
The potential anticancer activity of sulfonamide compounds has been a significant area of research. Studies have evaluated the effects of these compounds on different cancer cell lines, exploring their mechanisms of action and effectiveness in inhibiting cancer cell proliferation (Pomarnacka et al., 2009).
Enzyme Inhibition
Research into the inhibitory effects of sulfonamide derivatives on specific enzymes, such as human serum paraoxonase 1, highlights the potential of these compounds in modulating enzyme activity. This could have implications for the development of therapeutic agents targeting various diseases (Alım et al., 2017).
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between sulfonamide compounds and biological targets, such as enzymes or receptors. These studies help in understanding the binding affinities and mode of action of the compounds, facilitating the design of more effective therapeutic agents (Fahim & Shalaby, 2019).
properties
IUPAC Name |
2-chloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-6-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-3-2-4-15(19)17(11)25(22,23)20-10-14-9-16(21-24-14)12-5-7-13(18)8-6-12/h2-9,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVSCYAGVOBOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)
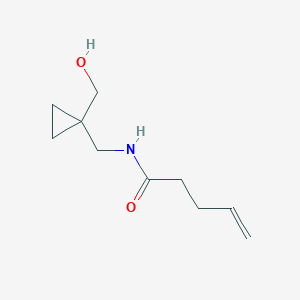
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2638709.png)
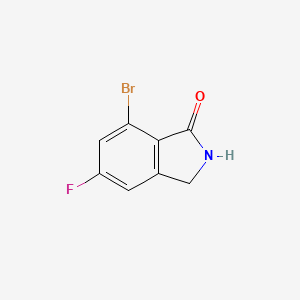
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)
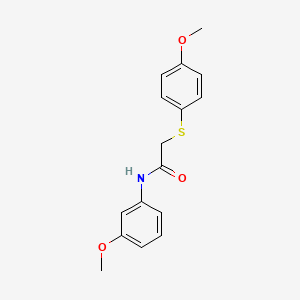

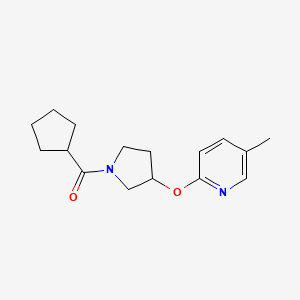
![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)
